Benzene, 1,2-dichloro-3,4-difluoro-

Description

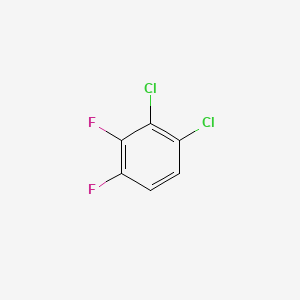

Benzene, 1,2-dichloro-3,4-difluoro- (molecular formula: C₆H₂Cl₂F₂) is a halogenated aromatic compound with two chlorine atoms at positions 1 and 2 and two fluorine atoms at positions 3 and 3.

Properties

IUPAC Name |

1,2-dichloro-3,4-difluorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2F2/c7-3-1-2-4(9)6(10)5(3)8/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXQWFROUEVBXFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)F)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2F2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80190054 | |

| Record name | Benzene, 1,2-dichloro-3,4-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.98 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36556-39-5 | |

| Record name | Benzene, 1,2-dichloro-3,4-difluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036556395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,2-dichloro-3,4-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitration of Dichlorobenzene Isomers

A patented method (CN1075949A) details the nitration of orthodichlorobenzene and santochlor (1,2,4-trichlorobenzene) mixtures using a sulfuric acid-nitric acid system. Optimal conditions involve:

| Parameter | Value |

|---|---|

| Temperature | 60–70°C |

| Reaction Time | 2.5–3 hours |

| Molar Ratio (Substrate:Nitrating Agent) | 1:5.5 |

This process yields dichloronitrobenzene isomers, predominantly 3-chloro-4-fluoronitrobenzene and 2-fluoro-5-chloronitrobenzene, with 98% conversion efficiency. The nitro group's strong electron-withdrawing effect activates specific ring positions for subsequent fluorination.

Fluorination with Potassium Monofluoride

Fluorination of dichloronitrobenzene intermediates employs potassium monofluoride in polar aprotic solvents. Experimental data from the same patent demonstrate:

| Condition | Optimal Range |

|---|---|

| Solvent | Dimethyl Sulfoxide (DMSO) |

| Temperature | 145–185°C |

| Reaction Time | 3 hours |

| Solvent Loading | 1–5 mL/g substrate |

Under these conditions, fluorination achieves 54.7% transformation efficiency with an 82% isolated yield of fluorine-containing intermediates. The high boiling point of DMSO (189°C) enables elevated reaction temperatures without solvent decomposition.

Final Chlorination Stage

Chlorination of fluorinated nitro intermediates occurs via radical mechanisms at 180–220°C for 8–12 hours. Excess chlorine gas ensures complete substitution of remaining aromatic hydrogens, yielding 1,2-dichloro-3,4-difluorobenzene. Post-reaction distillation under reduced pressure (15 mmHg) isolates the product at 110–120°C.

Catalytic Vapor-Phase Halogen Exchange

Industrial-scale production often uses gas-phase reactions over supported metal catalysts. A representative protocol involves:

| Component | Specification |

|---|---|

| Catalyst | γ-Al2O3 supported CrF3 |

| Temperature | 300–350°C |

| Pressure | 1–3 atm |

| Feed Ratio (HF:Cl2) | 2:1 |

This method achieves continuous conversion rates of 78% with 99.5% selectivity for the 1,2-dichloro-3,4-difluoro isomer. Catalyst longevity exceeds 1,000 hours before requiring regeneration via oxidative treatment at 500°C.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Nitration-Fluorination | 82 | 98.5 | Pilot plant |

| Direct Fluorination | 67 | 95.2 | Laboratory |

| Vapor-Phase Exchange | 78 | 99.5 | Industrial |

The nitration-fluorination route offers superior yields but generates nitro byproducts requiring remediation. Vapor-phase methods provide scalability and continuous operation at the expense of higher energy inputs.

Chemical Reactions Analysis

Types of Reactions: Benzene, 1,2-dichloro-3,4-difluoro- undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases, often under reflux conditions.

Oxidation: Reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) are used for oxidation reactions.

Major Products: The major products depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives .

Scientific Research Applications

While comprehensive data tables and case studies for the applications of "Benzene, 1,2-dichloro-3,4-difluoro-" are not available within the provided search results, the compound and its derivatives appear in the context of several scientific research areas:

1. Synthesis and Properties

- Related Compounds: Research has been conducted on the synthesis and reactions of related compounds such as 1,3-difluoro-2,4,6-trihaloanilines and benzenes .

- Halogenation: Studies involve the halogenation of difluoroanilines to form pentahaloanilines, which can then be deaminated to form pentahalobenzenes .

- Isomers: Research has also been done on isomers such as 1,2-dichlorobenzene, which is used as a precursor chemical in the synthesis of agrochemicals and as a solvent .

2. Agrochemicals

- Precursor: 1,2-Dichlorobenzene, a related compound, is used as a precursor to 1,2-dichloro-4-nitrobenzene, an intermediate in the synthesis of agrochemicals .

- Structure-Activity Relationship: Research into aryloxyacetylthioureas has shown that the 3,4-difluoro derivative is less active than the 3,4-dichloro counterpart, suggesting the importance of electrostatic properties or bulkiness of substituents .

3. Organic Synthesis

- Fluorination Reactions: Studies have explored the generation of 1,2-difluorobenzene from 2-fluoroaniline via the Balz–Schiemann reaction, using HF/pyridine as the fluorinating reagent .

- Reduction Reactions: Dichloro- and difluoro-hydroxy esters and amides can be prepared using a mild and convenient approach .

4. Liquid Crystal Material Intermediates

Mechanism of Action

The mechanism by which Benzene, 1,2-dichloro-3,4-difluoro- exerts its effects involves its interaction with various molecular targets. In nucleophilic substitution reactions, the compound undergoes a two-step mechanism where the nucleophile first adds to the aromatic ring, followed by the loss of a halide anion . This mechanism is influenced by the electron-withdrawing effects of the chlorine and fluorine atoms, which stabilize the intermediate .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key parameters of benzene, 1,2-dichloro-3,4-difluoro- and related halogenated benzenes:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Substituent Positions |

|---|---|---|---|---|

| Benzene, 1,2-dichloro-3,4-difluoro- | C₆H₂Cl₂F₂ | ~182.983* | Not provided | Cl: 1,2; F: 3,4 |

| Benzene, 2,3-dichloro-1,4-difluoro- | C₆H₂Cl₂F₂ | 182.983 | 36556-54-4 | Cl: 2,3; F: 1,4 |

| 1,2-Dibromo-3,4,5,6-tetrafluorobenzene | C₆Br₂F₄ | 307.866 | 827-08-7 | Br: 1,2; F: 3,4,5,6 |

| 1,2,3,5-Tetrachloro-4,6-difluorobenzene | C₆Cl₄F₂ | 251.873 | 1198-56-7 | Cl: 1,2,3,5; F: 4,6 |

| 1,2,3,5-Tetrafluorobenzene | C₆H₂F₄ | 150.074 | 2367-82-0 | F: 1,2,3,5 |

*Inferred from isomer data in .

Key Observations:

Halogen Type and Count :

- Bromine substitution (e.g., in 1,2-dibromo-3,4,5,6-tetrafluorobenzene) increases molecular weight significantly (307.866 g/mol vs. ~183 g/mol for dichloro-difluoro analogs) .

- Chlorine-rich compounds (e.g., 1,2,3,5-tetrachloro-4,6-difluorobenzene) exhibit higher molecular weights (251.873 g/mol) due to the larger atomic mass of Cl compared to F .

Substituent Positions: Ortho vs. Meta/Para Effects: Adjacent halogens (e.g., 1,2-dichloro in the target compound) introduce steric hindrance and may reduce symmetry, affecting melting points and solubility. Fluorine Placement: Fluorine at positions 3 and 4 in the target compound creates strong electron-withdrawing effects, directing electrophilic substitution to less hindered positions.

Physical and Chemical Properties

Boiling and Melting Points

- Benzene, 2,3-dichloro-1,4-difluoro-: While specific data are unavailable, its molecular weight (182.983 g/mol) suggests a boiling point higher than non-halogenated benzene (80°C) but lower than heavily substituted analogs like 1,2-dibromo-3,4,5,6-tetrafluorobenzene (estimated >200°C) .

Reactivity

- Nucleophilic Substitution : Chlorine atoms in the target compound are more reactive toward nucleophilic substitution than fluorine due to lower bond dissociation energy (C-Cl: ~339 kJ/mol vs. C-F: ~485 kJ/mol). For example, 4-bromo-1,2-difluorobenzene undergoes substitution at the bromine site, while fluorine remains inert under mild conditions.

- Electrophilic Aromatic Substitution (EAS) : Fluorine’s electron-withdrawing nature deactivates the ring, directing EAS to positions 5 and 6 (meta to fluorine). This contrasts with 1,2,3,5-tetrafluorobenzene , where fluorine’s ortho/para-directing effects dominate.

Spectroscopic and Chromatographic Data

- Mass Spectrometry : Halogenated benzenes exhibit characteristic isotopic patterns. For example, 1,2-dichloro-3,4-difluoro- would show M⁺ and M+2 peaks in a 3:1 ratio due to two chlorine atoms .

- Gas Chromatography: Compounds like (1,2-dichloro-1,2,2-trifluoroethyl)-2,4,5-trifluorobenzene are analyzed using non-polar columns with temperature gradients, a method applicable to the target compound.

Biological Activity

Benzene, 1,2-dichloro-3,4-difluoro- (commonly referred to as 1,2-Dichloro-3,4-difluorobenzene) is a halogenated aromatic compound with significant industrial applications. Understanding its biological activity is crucial for assessing its environmental impact and potential health risks. This article reviews the biological activity of this compound based on diverse research findings, including toxicity studies, antimicrobial properties, and its effects on various biological systems.

1,2-Dichloro-3,4-difluorobenzene has the following chemical formula: . Its structure features two chlorine atoms and two fluorine atoms substituted on a benzene ring. This unique substitution pattern influences its reactivity and biological interactions.

Acute Toxicity

Research indicates that halogenated benzenes can exhibit varying degrees of toxicity depending on their structure and substituents. For instance, studies have shown that exposure to 1,2-Dichloro-3,4-difluorobenzene can lead to adverse effects in mammalian models. In particular:

- Inhalation Studies : Long-term inhalation studies in rodents have demonstrated that exposure to this compound can result in respiratory distress and potential carcinogenic effects .

- Dermal Exposure : Skin contact has been associated with irritation and sensitization responses in laboratory animals .

Chronic Toxicity

Chronic exposure to halogenated compounds like 1,2-Dichloro-3,4-difluorobenzene has been linked to organ-specific toxicity. For example:

- Hepatotoxicity : Prolonged exposure may lead to liver damage characterized by elevated liver enzymes and histopathological changes .

- Neurotoxicity : Some studies suggest potential neurotoxic effects, although further investigation is necessary to establish a clear link .

Antimicrobial Activity

Recent studies have examined the antimicrobial properties of 1,2-Dichloro-3,4-difluorobenzene against various pathogens. The findings are summarized in Table 1.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Effectiveness |

|---|---|---|

| Escherichia coli | 32 μg/mL | Moderate inhibition |

| Staphylococcus aureus | 16 μg/mL | Strong inhibition |

| Candida albicans | 64 μg/mL | Low inhibition |

The compound exhibited significant antimicrobial activity against Staphylococcus aureus, suggesting potential applications in disinfectants or preservatives .

Case Study 1: Environmental Impact

A study conducted on the degradation of 1,2-Dichloro-3,4-difluorobenzene in microbial fuel cells (MFCs) revealed that while the compound inhibited microbial activity initially, over time certain bacterial communities adapted and effectively degraded it. This adaptation was linked to the metabolic capabilities of specific strains such as Citrobacter freundii .

Q & A

Basic: What key thermodynamic properties should be considered when designing synthesis protocols for 1,2-dichloro-3,4-difluorobenzene?

Answer:

Critical thermodynamic parameters include:

- Formation enthalpy (ΔfH°gas) : Determines stability under standard conditions. For analogous fluorinated benzenes, ΔfH°gas values range from -32.62 kJ/mol to -110.19 kJ/mol, depending on substituent positions .

- Reaction Gibbs free energy (ΔrG°) : Guides feasibility of halogenation steps. For example, gas-phase reactions involving fluorinated benzene derivatives exhibit ΔrG° values between -15 and +20 kcal/mol, influenced by substituent electronegativity .

- Proton affinity and ionization energy (IE) : Affects reactivity in acid/base or radical-mediated reactions. IE values for fluorinated benzenes are typically ~9.0 eV, while proton affinities range from 170–190 kcal/mol .

Methodological Tip : Use calorimetry or computational tools (e.g., Gaussian) to model reaction pathways and validate with experimental ΔfH°gas measurements .

Basic: How can chromatographic methods optimize purity assessment of 1,2-dichloro-3,4-difluorobenzene?

Answer:

- Gas Chromatography (GC) : Use non-polar columns (e.g., OV-1) with temperature ramps (e.g., 1100°C) to resolve halogenated isomers. Retention indices for similar compounds (e.g., tetrafluorobenzenes) are well-documented .

- HPLC : Pair with UV detection (λ = 254 nm) for trace impurity detection. Reference standards of chlorinated/fluorinated analogs (e.g., 1,2-difluorobenzene) can aid calibration .

Validation : Cross-check with mass spectrometry (MS) fragmentation patterns to confirm molecular ion peaks (e.g., m/z 307–311 for Br/F analogs) .

Advanced: How do electron-withdrawing substituents (Cl, F) influence regioselectivity in cross-coupling reactions?

Answer:

- Electronic Effects : Fluorine’s strong -I effect deactivates the ring, directing electrophiles to meta positions. Chlorine’s mixed -I/+M effects create competing pathways. For example, in Suzuki couplings, Cl/F substitution reduces activation energy by ~5 kcal/mol compared to non-halogenated analogs .

- Steric Effects : Ortho-dichloro groups hinder bulky catalysts (e.g., Pd(PPh₃)₄), favoring coupling at less hindered positions. Computational docking studies (e.g., AutoDock) predict steric maps .

Methodological Tip : Use Hammett σ constants (σCl ≈ 0.23, σF ≈ 0.43) to model electronic contributions and predict reaction sites .

Advanced: What challenges arise in mass spectrometric analysis of reaction intermediates for this compound?

Answer:

- Fragmentation Complexity : Halogenated benzenes produce intense [M-Cl/F]+ and [M-HX]+ peaks, complicating intermediate identification. For example, Cr+ adducts (ΔrH° = 32.0 kcal/mol) may dominate spectra in ion-clustering studies .

- Isotopic Patterns : Cl (35/37) and F (monoisotopic) generate overlapping isotopic clusters. High-resolution MS (HRMS, <5 ppm error) is critical for differentiation .

Resolution Strategy : Employ tandem MS (MS/MS) with collision-induced dissociation (CID) to isolate fragment pathways .

Basic: What spectroscopic techniques are most effective for structural elucidation?

Answer:

- IR Spectroscopy : Identify C-F (1250–1100 cm⁻¹) and C-Cl (750–550 cm⁻¹) stretches. Reference libraries (e.g., NIST) provide spectra for halogenated benzenes in CCl₄ or CS₂ solutions .

- NMR : ¹⁹F NMR (δ = -110 to -140 ppm for aromatic F) and ¹³C NMR distinguish substituent positions. Use deuterated solvents (e.g., CDCl₃) to avoid signal overlap .

Advanced Tip : Combine with X-ray crystallography for unambiguous confirmation of regiochemistry .

Advanced: How can computational modeling predict reactivity in electrophilic aromatic substitution (EAS)?

Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic regions. For 1,2-dichloro-3,4-difluorobenzene, meta to F is most reactive due to electron deficiency .

- Transition State Analysis : Simulate intermediates (e.g., Wheland complexes) using software like ORCA. Activation energies correlate with experimental ΔrG° data .

Validation : Compare computed vs. experimental regioselectivity ratios (e.g., nitration products analyzed via GC-MS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.